brussalexin A

Description

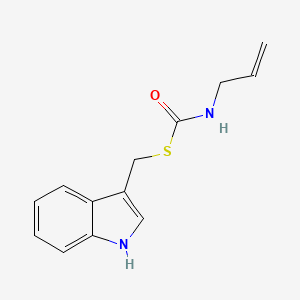

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14N2OS |

|---|---|

Molecular Weight |

246.33 g/mol |

IUPAC Name |

S-(1H-indol-3-ylmethyl) N-prop-2-enylcarbamothioate |

InChI |

InChI=1S/C13H14N2OS/c1-2-7-14-13(16)17-9-10-8-15-12-6-4-3-5-11(10)12/h2-6,8,15H,1,7,9H2,(H,14,16) |

InChI Key |

OBOJQFIBBALTIN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)SCC1=CNC2=CC=CC=C21 |

Synonyms |

brussalexin A |

Origin of Product |

United States |

Occurrence and Ecological Roles of Brussalexin a

Brussalexin A is a specialized sulfur-containing secondary metabolite known as a phytoalexin. Phytoalexins are low-molecular-weight antimicrobial compounds that are synthesized by and accumulate in plants de novo after exposure to stress, which can be biological, such as a pathogen attack, or physical, such as UV radiation. nih.govmdpi.com These compounds are not typically present in healthy plant tissues but are produced as a key part of the plant's induced defense mechanism. nih.gov

The discovery of this compound was reported in Brussels sprouts (Brassica oleracea var. gemmifera), from which its name is derived. nih.govresearchgate.net Its production can be triggered by abiotic elicitors, such as exposure to UV light. researchgate.net Structurally, this compound is distinguished as the first naturally occurring phytoalexin to feature an allyl thiolcarbamate group [-SC(=O)N(allyl)-]. researchgate.netresearchgate.netrsc.org This unique functional group is a significant feature of its molecular identity within the broader class of indole (B1671886) phytoalexins found in the Brassicaceae family. nih.govchim.it

The primary ecological role of this compound is to defend the plant against pathogenic fungi. researchgate.netrsc.org As a phytoalexin, it contributes to the plant's innate immune response, providing a chemical barrier against infection. Research has demonstrated its selective inhibitory activity against various fungal plant pathogens. rsc.org However, its effectiveness can be limited by its chemical stability and the metabolic capabilities of the invading fungi. For instance, studies on the interaction between Brassica species and the fungal pathogen Leptosphaeria maculans (the causal agent of blackleg disease) have shown that this compound is chemically unstable. researchgate.netsemanticscholar.org It tends to decompose, primarily yielding indolyl-3-methanol, a compound which itself has noted anti-cancer properties but represents a detoxification pathway from the perspective of the pathogen. researchgate.net This instability contrasts with the metabolic resistance of other phytoalexins produced by related plants, highlighting the complex chemical dynamics of plant-pathogen interactions. researchgate.net

Table 1: Research Findings on this compound

| Finding | Description | Source(s) |

|---|---|---|

| Natural Occurrence | Isolated from Brussels sprouts (Brassica oleracea var. gemmifera) following exposure to UV light. | nih.govresearchgate.net |

| Chemical Classification | An indole phytoalexin containing a unique allyl thiolcarbamate functional group. | researchgate.netresearchgate.netrsc.org |

| Ecological Function | Acts as a defense compound with selective inhibitory activity against fungal plant pathogens. | researchgate.netrsc.org |

| Metabolic Fate | Chemically unstable; undergoes decomposition to indolyl-3-methanol. This can be considered a detoxification process by certain pathogens. | researchgate.netsemanticscholar.org |

Comparative Analysis with Other Indole Phytoalexins

The Brassicaceae family is unique in producing a diverse arsenal (B13267) of sulfur-containing indole (B1671886) phytoalexins. nih.gov While these compounds share a common indole backbone derived from the amino acid tryptophan, they exhibit significant structural diversity, which in turn influences their biological activity and ecological function. pnas.orgfrontiersin.org A comparative analysis of brussalexin A with other prominent indole phytoalexins reveals key differences in their structure, plant origin, and efficacy against pathogens.

Brassinin , first isolated from Chinese cabbage, is a foundational indole phytoalexin as it serves as a biosynthetic precursor for several other cruciferous phytoalexins, including cyclobrassinin (B1220674) and spirobrassinin. nih.govfrontiersin.org It features a dithiocarbamate (B8719985) group, which is a known toxophore in antifungal compounds. frontiersin.org

Camalexin (B168466) is arguably the most studied indole phytoalexin, as it is the primary phytoalexin produced by the model plant organism Arabidopsis thaliana. nih.govfrontiersin.org Unlike this compound and brassinin, camalexin's structure contains a thiazole (B1198619) ring fused to the indole, which is biosynthetically distinct from the dithiocarbamate-containing phytoalexins. nih.gov

Other related compounds include erucalexin from Erucastrum gallicum and rapalexin A , an aromatic isothiocyanate from canola. nih.govresearchgate.net The metabolic stability of these compounds when confronted by a pathogen like Leptosphaeria maculans varies significantly. Rapalexin A is highly resistant to fungal metabolism and is a potent inhibitor of the fungus. researchgate.net In contrast, erucalexin is rapidly detoxified by the fungus through reduction. researchgate.net this compound's chemical instability places it in a different category, where its degradation, rather than enzymatic detoxification, is the primary route of inactivation. researchgate.net

This diversity illustrates the evolutionary arms race between plants and their pathogens, where plants have evolved a range of chemical defenses and pathogens have co-evolved various mechanisms to overcome them.

Table 2: Comparison of this compound with Other Indole Phytoalexins

| Phytoalexin | Key Structural Feature | Primary Plant Source(s) | Metabolic/Chemical Fate in a Pathogen Context (L. maculans) | Source(s) |

|---|---|---|---|---|

| This compound | Allyl thiolcarbamate | Brussels sprouts | Chemically unstable, decomposes | nih.govresearchgate.net |

| Brassinin | Dithiocarbamate | Chinese cabbage, various Brassica spp. | Metabolized via hydrolysis or oxidation | nih.govsemanticscholar.orgfrontiersin.org |

| Camalexin | Thiazole ring | Arabidopsis thaliana, Camelina sativa | Metabolized via oxidative degradation | nih.govfrontiersin.orgbac-lac.gc.ca |

| Cyclobrassinin | Thiazolidine ring fused to indole | Chinese cabbage | Metabolized via hydrolysis | nih.govsemanticscholar.org |

| Spirobrassinin | Spiro-fused thiazolidine-thione | Chinese cabbage, Rutabaga | Metabolized by various fungi | nih.govfrontiersin.org |

| Rapalexin A | Aromatic isothiocyanate | Canola, Turnip | Resistant to metabolism; highly inhibitory | researchgate.netresearchgate.net |

| Erucalexin | (Methylsulfinyl)propyl group | Erucastrum gallicum | Detoxified by reduction | nih.govresearchgate.net |

| Wasalexin A | Indole-3-thiocarboxamide | Thellungiella salsuginea (Saltwater cress) | Metabolized by various fungi | nih.govsemanticscholar.org |

Biosynthesis and Metabolic Pathways of Brussalexin a

Precursor Pathways and Enzymatic Transformations

The biosynthetic origins of brussalexin A can be traced back to the essential amino acid tryptophan and the well-established glucosinolate pathway, which is characteristic of the Brassicaceae family.

The foundational building block for the indole (B1671886) ring of this compound is the amino acid (S)-tryptophan. core.ac.uk This is a common feature among the vast majority of indole phytoalexins found in cruciferous plants. mdpi.comcore.ac.uk The plant utilizes tryptophan as the starting point, channeling it from primary metabolism into a specialized secondary metabolic pathway to construct the core indole structure of the phytoalexin. This pathway is distinct from the tryptophan-independent synthesis of other plant hormones like indole-3-acetic acid (IAA). doraagri.comnih.gov

The biosynthesis of this compound is closely intertwined with the glucosinolate pathway, a major source of sulfur-containing defense compounds in the order Brassicales. researchgate.netnih.govgenome.jp Glucosinolates and indole phytoalexins are thought to be connected at a biosynthetic level. core.ac.uk The pathway to many indole phytoalexins proceeds through the breakdown of indole glucosinolates, such as glucobrassicin (B1234704). core.ac.ukgenome.jp Upon cellular damage or pathogen attack, these stored glucosinolates are hydrolyzed, yielding unstable intermediates like isothiocyanates, which are then shunted into phytoalexin synthesis. researchgate.net This connection highlights a sophisticated metabolic strategy where constitutively present defense precursors (phytoanticipins like glucosinolates) can be rapidly converted into induced defense compounds (phytoalexins like this compound). frontiersin.org

Tryptophan as a Biosynthetic Precursor

Proposed Biosynthetic Intermediates and Key Enzymes

While the complete enzymatic sequence for this compound is not fully elucidated, a proposed pathway can be constructed based on known intermediates of related cruciferous phytoalexins, particularly its likely precursor, brassinin. The synthesis is thought to begin with the conversion of tryptophan to glucobrassicin, which is then hydrolyzed to form the key intermediate indolyl-3-methanethiol.

A plausible final step in the formation of this compound involves the reaction of indolyl-3-methanethiol with allyl isocyanate. researchgate.netresearchgate.net This step would form the characteristic S-(1H-indol-3-ylmethyl) allylthiocarbamate structure of this compound. researchgate.net

Below is a table of the proposed key intermediates and the enzyme classes likely involved in the pathway leading to this compound.

| Intermediate | Enzyme Class/Specific Enzyme | Function in Pathway |

| Tryptophan | Tryptophan Synthase | Precursor formation |

| Indole-3-acetaldoxime (IAOx) | Cytochrome P450 monooxygenase (e.g., CYP79B2/B3) | Conversion of tryptophan to IAOx, a branch point. doraagri.com |

| Glucobrassicin | Various (including methylthioalkylmalate synthase) | Formation of the core indole glucosinolate structure. nih.gov |

| Indolyl-3-methyl isothiocyanate | Myrosinase | Hydrolysis of glucobrassicin upon tissue damage. |

| Indolyl-3-methanethiol | Unknown/Spontaneous | Proposed key intermediate formed from isothiocyanate. researchgate.net |

| This compound | Thiol-Isocyanate Ligase (Hypothetical) | Final condensation of indolyl-3-methanethiol and allyl isocyanate. |

Regulation of this compound Biosynthesis

The production of this compound is not constitutive but is instead a highly regulated process, initiated in response to specific stress signals. This regulation occurs at both the genetic and physiological levels.

The synthesis of phytoalexins is controlled by the coordinated expression of biosynthetic genes. nih.gov In response to pathogen attack or other elicitors, plants activate a cascade of signaling pathways, leading to the transcriptional upregulation of genes encoding the necessary enzymes. Transcriptome analyses of Brassica oleracea and related species under pathogen stress have revealed significant changes in gene expression for pathways related to phytoalexin biosynthesis. mdpi.comnih.govresearchgate.netsemanticscholar.org

Studies on the related phytoalexin camalexin (B168466) in Arabidopsis have identified several families of transcription factors (TFs), including MYB, WRKY, and NAC, that directly bind to the promoters of biosynthetic genes (like CYP71A12 and CYP71B15) to activate their expression. nih.govpreprints.org For instance, the NAC transcription factor ANAC042 has been shown to be a direct activator of genes for both tryptophan-derived and other phytoalexin pathways. nih.govpreprints.org It is highly probable that homologous transcription factors in Brussels sprouts regulate the expression of the genes required for this compound synthesis in a similar manner, ensuring a rapid and localized defense response.

The primary trigger for this compound production is environmental stress. Phytoalexins are, by definition, synthesized de novo in response to biotic or abiotic elicitors. core.ac.uk this compound was first identified in Brussels sprouts following irradiation with UV light, a significant abiotic stressor. openagrar.de This induction is part of a broader plant defense response, where various environmental stimuli like pathogen infection, insect herbivory, or physical wounding can initiate phytoalexin synthesis. mdpi.comnih.govnih.gov

The timing and level of phytoalexin accumulation can also be influenced by the plant's developmental stage. nih.gov For example, studies on pak choi showed that treatment with defense-related signaling molecules like jasmonic acid led to different levels of indole glucosinolate accumulation in sprouts versus mature leaves, which would in turn affect the potential for downstream phytoalexin production. nih.gov This suggests that the capacity to produce this compound may vary with the age and tissue type of the Brussels sprout plant, reflecting a strategy to allocate defense resources most effectively. frontiersin.org

Chemical Synthesis and Derivatization Strategies for Brussalexin a

Efficient Synthetic Routes to Brussalexin A

An efficient synthetic route for this compound has been developed, providing the compound in sufficient quantities for biological evaluation. usask.ca The synthesis starts from the commercially available indolyl-3-methyl thioacetate (B1230152). A key challenge in the synthesis is the instability of the intermediate, indolyl-3-methanethiol, which readily dimerizes to form diindolyl-3,3′-methylsulfide or oxidizes to indolyl-3-carbinol under various hydrolytic conditions. researchgate.net

The key steps and reagents for this efficient synthesis are summarized below:

Protection: Indolyl-3-methyl thioacetate is treated with di-tert-butyl dicarbonate (B1257347) ((t-Boc)₂O) and 4-dimethylaminopyridine (B28879) (4-DMAP) in tetrahydrofuran (B95107) (THF) to afford the N-Boc protected intermediate. researchgate.net

Hydrolysis: The N-Boc protected thioacetate is hydrolyzed with potassium hydroxide (B78521) (KOH) in THF under an argon atmosphere to yield the stable 1-Boc-indolyl-3-methanethiol. researchgate.net

Coupling: The protected thiol is then coupled with allyl isocyanate in the presence of KOH in THF at elevated temperatures. researchgate.net

Deprotection: The final step is the removal of the Boc protecting group using trifluoroacetic acid (TFA), followed by heating to afford this compound. researchgate.net

Total Synthesis Methodologies and Yield Optimization

The term "total synthesis" in organic chemistry refers to the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors. researchgate.netrsc.orgarabjchem.orgrsc.orgacs.org The efficient route described by Pedras et al. (2007) represents a successful total synthesis of this compound. usask.ca While a comparative study of multiple distinct total synthesis methodologies for this compound has not been published, the existing route provides a robust framework.

Yield optimization in chemical synthesis is a critical process that involves systematically adjusting reaction parameters to maximize the output of the desired product. For the synthesis of this compound, several factors can be considered for optimization:

Reaction Conditions: The reaction of thiols with isocyanates to form thiolcarbamates can be influenced by temperature, solvent, and the presence of catalysts. conicet.gov.arresearchgate.netresearchgate.net While the reported synthesis of this compound proceeds with high efficiency, further optimization could involve screening different bases or catalysts to potentially lower the reaction temperature or shorten the reaction time.

Reagent Purity: The purity of the starting materials, particularly the allyl isocyanate and the intermediate thiol, is crucial for achieving high yields and minimizing side products.

Work-up and Purification: The efficiency of the extraction and purification steps can significantly impact the final isolated yield. Minimizing losses during these steps is a key aspect of optimization.

The table below outlines the reported yields for the key steps in the efficient synthesis of this compound.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | N-Boc Protection | (t-Boc)₂O, 4-DMAP, THF | 99 |

| 2 | Hydrolysis | KOH, THF, Argon, rt, 4 h | 88 |

| 3 | Coupling | Allyl isocyanate, KOH, THF, 70 °C, 20 min | 88 |

| 4 | Deprotection | TFA, rt; then 50 °C, 2 h | 91 |

| Overall | - | - | ~73 |

Table generated from data in Pedras, M. S. C., et al. (2007). researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is essential for probing the structure-activity relationship and identifying compounds with potentially enhanced biological activity. nih.gov One such analogue mentioned in the literature is N-methyl S-(indolyl-3-methyl)carbamodithioate. researchgate.netnih.gov

The synthesis of this dithiocarbamate (B8719985) analogue would likely proceed through a different synthetic pathway than this compound. A plausible route would involve the reaction of indolyl-3-methanethiol with a methyl isothiocyanate derivative. Alternatively, methods for the synthesis of dithiocarbamates often involve the reaction of a primary or secondary amine with carbon disulfide to form a dithiocarbamate salt, which is then reacted with an alkylating agent. sci-hub.seimpactfactor.org

A general synthetic scheme for a this compound analogue, N-methyl S-(indolyl-3-methyl)carbamodithioate, could involve:

Formation of the dithiocarbamate salt: Reaction of methylamine (B109427) with carbon disulfide in the presence of a base to form sodium methyldithiocarbamate.

Alkylation: Reaction of the dithiocarbamate salt with a suitable indolyl-3-methyl halide (e.g., indolyl-3-methyl chloride or bromide).

The exploration of a diverse range of analogues could involve modifications at several positions:

The allyl group: Replacing the allyl group with other alkyl, aryl, or functionalized moieties to investigate the impact on activity.

The indole (B1671886) ring: Introducing substituents onto the indole ring to alter its electronic properties.

The thiolcarbamate linkage: Replacing the thiolcarbamate with other functional groups, such as the dithiocarbamate in the aforementioned analogue.

Regioselective and Stereoselective Synthesis Approaches

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In the synthesis of this compound, regioselectivity is crucial for the functionalization at the C3 position of the indole ring. researchgate.netnih.govresearchgate.netnih.govrsc.org The established synthesis achieves this through the use of starting materials that are already functionalized at the desired position. For the synthesis of novel analogues with substitutions on the indole ring, regioselective C-H functionalization methods would be highly valuable.

Stereoselectivity , the preferential formation of one stereoisomer over others, is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, the synthesis of chiral analogues of this compound would necessitate the use of stereoselective methods. acs.orgrsc.orgrsc.orgchinesechemsoc.orgbohrium.com For example, if a chiral center were to be introduced in the N-allyl group or on the indole backbone, an asymmetric synthesis would be required to obtain a single enantiomer. This could be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of materials.

The principles of regioselective and stereoselective synthesis are fundamental to modern organic chemistry and would be central to the development of a diverse library of this compound analogues for further biological investigation.

Molecular and Cellular Mechanisms of Brussalexin a Biological Activity

Interaction with Pathogen Targets

Brussalexin A exhibits selective inhibitory activity against fungal plant pathogens, with research particularly focusing on its interaction with Leptosphaeria maculans, the causal agent of blackleg disease in crucifers. researchgate.netmdpi.com The antifungal action of this compound is multifaceted, involving both direct effects and complex interactions with fungal detoxification systems.

Inhibition of Fungal Growth and Spore Germination

This compound has demonstrated the ability to inhibit the growth of fungal pathogens. mdpi.com Studies on Leptosphaeria maculans have shown that this compound can impede mycelial growth. researchgate.net The precise molecular mechanism behind this inhibition is not fully elucidated but is thought to be linked to its unique chemical structure, which includes an allyl thiolcarbamate group. researchgate.net However, a significant characteristic of this compound is its chemical instability in aqueous environments, such as culture media. researchgate.netresearchgate.net This instability leads to its decomposition, primarily into indolyl-3-methanol, a compound also known to possess biological activity. researchgate.net This decomposition complicates the direct assessment of this compound's long-term antifungal effects, as the observed inhibition could be a result of the parent compound, its degradation products, or a combination thereof.

The effect of this compound on spore germination, a critical stage in the fungal life cycle for initiating infection, is an area of ongoing research. drugbank.comnih.govnih.govebsco.complos.org While direct studies on this compound's impact on spore germination are limited, the general activity of phytoalexins suggests this is a probable mechanism of action. drugbank.comnih.govnih.govebsco.complos.org Inhibition of spore germination would represent a key defensive strategy for the plant, preventing the pathogen from establishing an infection.

Cellular Responses of Fungal Pathogens to this compound Exposure

The exposure of fungal pathogens to this compound likely triggers a range of cellular stress responses. Fungi possess intricate signaling pathways to sense and respond to chemical stressors, often involving the upregulation of genes associated with detoxification and cell protection. nih.govplos.orgfrontiersin.orgfrontiersin.org While specific gene expression changes in fungi in response to this compound have not been detailed in published research, it is plausible that, like other phytoalexins, it would induce genes encoding for detoxification enzymes and transporters. nih.govplos.orgfrontiersin.orgfrontiersin.org The instability of this compound and its breakdown into indolyl-3-methanol would further complicate the fungal cellular response, as the cell would be exposed to a changing chemical environment. researchgate.net

Investigations of Putative Biological Activities

Beyond its role in plant-pathogen interactions, preliminary research and the chemical nature of this compound and its derivatives suggest potential for other biological activities, including antiproliferative and anti-inflammatory effects.

Cellular Antiproliferative Effects in in vitro Models

The potential antiproliferative activity of this compound is an area of significant interest, largely due to the known anticancer properties of its primary degradation product, indolyl-3-methanol. researchgate.netontosight.ai Indole-3-carbinol (a synonym for indolyl-3-methanol) and its derivatives have been shown to inhibit the proliferation of various cancer cell lines. ontosight.aiwikipedia.org The mechanisms for these indole (B1671886) compounds are diverse and can include the induction of cell cycle arrest and apoptosis. ontosight.ainih.gov

Direct studies on the antiproliferative effects of this compound itself are limited, likely due to its instability. researchgate.net However, its role as a potential prodrug for indolyl-3-methanol is a key consideration. researchgate.net A prodrug is an inactive compound that is converted into an active drug within the body. In this context, this compound could potentially deliver the anticancer agent indolyl-3-methanol to target tissues.

Table 1: Antiproliferative Activity of Related Indole Phytoalexins

| Compound | Cancer Cell Line(s) | Observed Effects | Reference(s) |

| Brassinin | B16 (mouse melanoma), L1210 (leukemia) | Reduced cell growth | nih.gov |

| Spirobrassinin | B16 (mouse melanoma), L1210 (leukemia) | Reduced cell growth at high concentrations | nih.gov |

| Cyclobrassinin (B1220674) | B16 (mouse melanoma), L1210 (leukemia) | Reduced cell growth at high concentrations | nih.gov |

| Camalexin (B168466) | SKBr3 (human breast carcinoma) | Antiproliferative activity, increased topoisomerase IIα expression | nih.gov |

| Indolyl-3-methanol | Various (breast, prostate, etc.) | Suppresses proliferation, induces apoptosis and cell cycle arrest | ontosight.ai |

Anti-inflammatory Modulations at the Cellular Level

Phytoalexins and other plant-derived compounds are increasingly being investigated for their anti-inflammatory properties. amazonaws.comnih.gov The mechanisms often involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the reduction of pro-inflammatory cytokine production. amazonaws.comnih.govcancer.gov

There is currently a lack of specific research on the direct anti-inflammatory effects of this compound at the cellular level. However, given the known anti-inflammatory activities of other indole-containing compounds and flavonoids, it is plausible that this compound or its metabolites could exert such effects. amazonaws.comnih.govagrisearch.cn Future research is needed to explore whether this compound can modulate inflammatory responses in vitro, for instance, by measuring its effect on cytokine release from immune cells or its impact on inflammatory signaling cascades. amazonaws.comnih.govagrisearch.cn

Advanced Characterization and Structural Elucidation of Brussalexin a

High-Resolution Spectroscopic Techniques for Structure Determination

A combination of high-resolution spectroscopic methods has provided a comprehensive understanding of the molecular architecture of brussalexin A. intertek.comanu.edu.au

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in elucidating the structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to map out the connectivity of atoms within the molecule. intertek.commagritek.combruker.com

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms, while ¹³C NMR spectroscopy reveals the carbon skeleton. magritek.com For this compound, ¹H NMR spectra have been recorded at 500.1 MHz in deuterated chloroform (B151607) (CDCl₃) and deuterated acetonitrile (B52724) (CD₃CN). rsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard. rsc.org

In CDCl₃, the ¹H NMR spectrum of this compound shows distinct signals corresponding to its various protons. rsc.org Similarly, the ¹³C NMR spectrum in CDCl₃, recorded at 125.8 MHz, provides detailed information about the carbon atoms in the molecule. rsc.org The multiplicities of the carbon signals (s = quaternary carbon, d = CH, t = CH₂, q = CH₃) further aid in the structural assignment. rsc.org

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in establishing the connectivity between protons and carbons. magritek.com For instance, HMBC experiments show long-range correlations that are vital for identifying and assigning different peaks in the spectrum. magritek.com While specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques is a standard and powerful approach for the structural elucidation of complex organic molecules. magritek.comnih.govfigshare.com

¹H NMR Data for this compound (500.1 MHz, CDCl₃) rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.05 | br s | - | 1H | - |

| 7.69 | d | 8 | 1H | - |

| 7.38 | d | 8 | 1H | - |

| 7.24 | dd | 8, 8 | 1H | - |

| 7.23 | brs | - | 1H | - |

| 7.18 | dd | 8, 8 | 1H | - |

| 5.85 | m | - | 1H | - |

| 5.36 | brs | - | 1H | - |

| 5.23 | d | 17 | 1H | - |

| 5.17 | d | 10 | 1H | - |

| 4.44 | brs | - | 2H | - |

| 3.96 | brs | - | 2H | - |

¹³C NMR Data for this compound (125.8 MHz, CDCl₃) rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 167.5 | s | C |

| 136.3 | s | C |

| 133.7 | d | CH |

| 126.6 | s | C |

| 123.4 | d | CH |

| 122.4 | d | CH |

| 119.8 | d | CH |

| 119.0 | d | CH |

| 116.9 | t | CH₂ |

| 112.3 | s | C |

| 111.3 | d | CH |

| 43.7 | t | CH₂ |

| 25.5 | t | CH₂ |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. intertek.combruker.com For this compound, both high-resolution and low-resolution mass spectrometry have been utilized. rsc.org

Electrospray ionization (ESI-MS) in positive ion mode has been employed, showing a peak at m/z 347.3 corresponding to the protonated molecule [M+H]⁺ and a sodium adduct at m/z 369.3 [M+Na]⁺. rsc.org Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This technique is crucial for identifying structural motifs within the molecule. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound. rsc.org

Mass Spectrometry Data for this compound rsc.org

| Technique | Ion Mode | m/z | Assignment |

| ESI-MS | Positive | 369.3 | [M+Na]⁺ |

| ESI-MS | Positive | 347.3 | [M+H]⁺ |

| ESI-MS | Positive | 174.2 | Fragment |

| ESI-MS | Positive | 130.3 | Fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively. uomustansiriyah.edu.iqresearchgate.netresearchgate.net

The IR spectrum of this compound, typically recorded on a sample dispersed in potassium bromide (KBr), shows characteristic absorption bands (νmax) corresponding to specific functional groups. rsc.org For instance, the spectrum of this compound displays bands at 3395, 3315, 3046, 2922, 1652, 1497, 1420, 1340, 1203, and 743 cm⁻¹, which are indicative of various stretching and bending vibrations within the molecule. rsc.org

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. uomustansiriyah.edu.iqbath.ac.uk The UV spectrum of this compound recorded in dichloromethane (B109758) (CH₂Cl₂) shows absorption maxima (λmax) at 228 nm and 279 nm. rsc.org These absorptions are characteristic of the chromophores present in the this compound structure. uomustansiriyah.edu.iq

Spectroscopic Data for this compound rsc.org

| Spectroscopy Type | Medium | Absorption Maxima (λmax or νmax) |

| IR (KBr) | - | 3395, 3315, 3046, 2922, 1652, 1497, 1420, 1340, 1203, 743 cm⁻¹ |

| UV (CH₂Cl₂) | - | 228 nm (log ε, 4.39), 279 nm (log ε, 3.85) |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral molecules. yorku.cacreative-proteomics.com This technique involves diffracting X-rays from a single crystal of the compound. creative-proteomics.com The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of all atoms. yorku.ca

While the search results mention the use of X-ray crystallography for determining the structure of other complex molecules, specific X-ray crystallographic data for this compound itself was not found. nih.govnih.govnii.res.in However, this technique remains the gold standard for unambiguously establishing the absolute stereochemistry of a natural product like this compound, provided that suitable crystals can be obtained. creative-proteomics.comresearchgate.net

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from its natural sources and for assessing its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a key technique for both the purification and analytical assessment of this compound. nih.govresearchgate.net The isolation of this compound from plant extracts often involves multiple chromatographic steps, including flash column chromatography followed by preparative HPLC. rsc.org

Analytical HPLC is used to determine the purity of the isolated compound and to quantify its presence in complex mixtures. nih.gov A typical HPLC system for the analysis of this compound includes a reversed-phase column, such as a Hypersil ODS or Eclipse XSB C-18 column, and a mobile phase gradient. rsc.org For example, a gradient system of water and acetonitrile, often with a small amount of formic acid, is used to achieve separation. rsc.org Detection is commonly performed using a photodiode array (PDA) detector, which can monitor the absorbance at multiple wavelengths simultaneously. rsc.org The retention time (tR) under specific HPLC conditions is a characteristic property of the compound. rsc.org

HPLC Conditions for this compound Analysis rsc.org

| Parameter | Description |

| Instrument | Agilent 1100 series HPLC system |

| Column | Hypersil ODS (5 µm, 4.6 i.d. × 200 mm) or Eclipse XSB C-18 (5 µm, 150 mm × 4.6 mm I.D.) |

| Mobile Phase | Gradient of water and acetonitrile (CH₃CN), sometimes with 0.2% formic acid |

| Flow Rate | 1.0 ml/min |

| Detection | Photodiode Array (PDA) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While detailed GC-MS studies focusing exclusively on this compound are not extensively reported in the literature, the principles of the technique and the known mass spectrometric behavior of related compounds allow for a comprehensive analysis of its expected characteristics. High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS) has been successfully used to determine the accurate mass of this compound. rsc.org

Expected GC-MS Profile of this compound

In a typical GC-MS analysis, this compound would be separated from a mixture on a chromatographic column before being introduced into the mass spectrometer. The retention time would be dependent on the specific column and conditions used. Upon entering the ion source, typically employing electron ionization (EI), the molecule would be fragmented into characteristic ions.

High-Resolution Mass Spectrometry Data

The elemental composition of this compound has been confirmed by HR-EI-MS.

| Parameter | Value | Reference |

| Calculated m/z for C13H14N2OS (M+) | 246.0827 | rsc.org |

| Found m/z | 246.0821 | rsc.org |

Table 1: High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS) Data for this compound

Putative Fragmentation Pattern

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) and several fragment ions resulting from the cleavage of its various bonds. The fragmentation of thiocarbamates and indole (B1671886) derivatives often follows predictable pathways. safefoods.nlacs.orgscirp.org

A plausible fragmentation pattern for this compound under electron impact is outlined below:

| m/z | Putative Fragment Structure/Identity | Fragmentation Pathway |

| 246 | [C13H14N2OS]+• (Molecular Ion) | Ionization of the parent molecule |

| 130 | [C9H8N]+ (Indole-3-methylene cation) | Cleavage of the S-CH2 bond |

| 116 | [C4H6NOS]+ | Cleavage of the CH2-indole bond |

| 83 | [C4H5NO]+ | Rearrangement and cleavage of the thiocarbamate moiety |

| 41 | [C3H5]+ (Allyl cation) | Cleavage of the N-allyl bond |

Table 2: Predicted Major Fragment Ions of this compound in GC-MS

The indole-3-methylene cation at m/z 130 is a very common and stable fragment for 3-substituted indoles and would be expected to be a prominent peak in the spectrum. The fragmentation of the allylthiocarbamate side chain would give rise to other characteristic ions.

Computational Chemistry and Molecular Modeling for Structural Insights

Computational chemistry and molecular modeling are indispensable tools for gaining deeper insights into the three-dimensional structure, conformational flexibility, and electronic properties of molecules like this compound. While specific computational studies dedicated solely to this compound are not widely published, the methodologies are well-established for related indole alkaloids and phytoalexins. acs.orgirb.hrresearchgate.net These studies provide a framework for how such techniques can be applied to elucidate the structural nuances of this compound.

Methods for Computational Analysis

Commonly employed computational methods for the structural analysis of natural products include:

Molecular Mechanics (MM): This method uses classical physics to model the potential energy surface of a molecule. It is particularly useful for conformational analysis to identify low-energy conformers and to assess steric interactions within the molecule. Force fields like MMFF94s or AMBER would be suitable for this compound. acs.orgsciforum.net

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. It can be used to optimize the geometry, calculate vibrational frequencies, and predict various molecular properties such as bond lengths, bond angles, and charge distributions. researchgate.netebi.ac.uk

Potential Structural Insights from Molecular Modeling

A computational study of this compound would likely focus on several key structural aspects:

Conformational Analysis: The rotational barriers around the single bonds in the allylthiocarbamate side chain would be of particular interest. This would reveal the preferred spatial arrangement of the molecule, which can be crucial for its biological activity.

Geometric Parameters: DFT calculations could provide precise values for bond lengths and angles, offering a more detailed picture of the molecular geometry than can be obtained from experimental methods alone.

Electronic Properties: The distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) are important for understanding the reactivity of this compound. The HOMO-LUMO gap, for instance, is an indicator of chemical reactivity and kinetic stability.

Predicted Bond Parameters

Based on general values for similar chemical structures, the following table presents predicted key bond lengths and angles for this compound that could be refined through computational modeling.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(indole)-CH2 | ~1.51 |

| CH2-S | ~1.82 |

| S-C(O) | ~1.77 |

| C=O | ~1.22 |

| C(O)-N | ~1.35 |

| N-Allyl | ~1.46 |

| **Bond Angles (°) ** | |

| C(indole)-CH2-S | ~110 |

| CH2-S-C(O) | ~100 |

| S-C(O)-N | ~115 |

| C(O)-N-Allyl | ~122 |

Table 3: Predicted Key Geometric Parameters of this compound

Research Methodologies in Brussalexin a Studies

Extraction and Purification Techniques for Natural Product Isolation

The isolation of brussalexin A from plant tissues is a multi-step process that begins with inducing its production, as it is not typically present in healthy, unstressed plants. The general workflow involves stress induction, solvent extraction, and chromatographic purification.

The process commences with the elicitation of this compound synthesis. This is often achieved by exposing the plant material, such as Brussels sprouts, to abiotic stressors like UV irradiation. openagrar.deresearchgate.net Following the stress induction period, the plant tissue is typically macerated and subjected to solvent extraction to isolate the crude mixture of secondary metabolites. frontiersin.org Organic solvents like methanol (B129727) or ethyl acetate (B1210297) are commonly used for this purpose due to their ability to dissolve a wide range of organic compounds. scielo.sa.cr

Purification of this compound from the crude extract is achieved through various chromatographic techniques. These methods separate compounds based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase. researchgate.net A common approach involves an initial separation using column chromatography with a silica (B1680970) gel stationary phase. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. Final purification to obtain highly pure this compound often requires high-performance liquid chromatography (HPLC), a technique that offers higher resolution and efficiency. mdpi.com

Table 1: General Steps for Extraction and Purification of this compound

| Step | Technique | Purpose |

| 1. Induction | UV Irradiation | To stimulate the plant's defense response and trigger the biosynthesis of this compound. openagrar.de |

| 2. Extraction | Solvent Extraction (e.g., with ethyl acetate) | To extract a broad range of secondary metabolites, including this compound, from the plant tissue. frontiersin.org |

| 3. Initial Separation | Silica Gel Column Chromatography | To separate the crude extract into fractions of decreasing complexity based on polarity. researchgate.net |

| 4. Monitoring | Thin-Layer Chromatography (TLC) | To quickly analyze the fractions from column chromatography and identify those containing this compound. jocpr.com |

| 5. Final Purification | High-Performance Liquid Chromatography (HPLC) | To achieve high purity of the isolated this compound by separating it from other closely related compounds. mdpi.com |

Bioactivity Assays for Phytoalexin Evaluation

Evaluating the biological activity of this compound is crucial to understanding its role as a phytoalexin and its potential for other applications. This involves a variety of assays targeting different biological systems.

These assays are fundamental for determining the direct antimicrobial properties of a phytoalexin. openagrar.de The goal is to quantify the compound's ability to inhibit the growth of or kill specific microorganisms. Common methods include broth microdilution and agar (B569324) diffusion assays. microbiologics.comnjppp.com

In a typical broth microdilution assay, a series of dilutions of this compound are prepared in a liquid growth medium in a 96-well plate. nih.gov Each well is then inoculated with a standardized concentration of a test microorganism, such as the fungal plant pathogen Leptosphaeria maculans. researchgate.net After an incubation period, the growth of the microorganism is measured, often by assessing turbidity or using a metabolic indicator dye. This allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth. nih.gov Studies have shown that this compound exhibits selective inhibitory activity against certain fungal plant pathogens. researchgate.net

Table 2: Example of Antifungal Activity Data for this compound

| Test Organism | Assay Type | Key Finding | Reference |

| Leptosphaeria maculans (Fungus) | Broth Dilution | Shows inhibitory activity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Alternaria brassicicola (Fungus) | Broth Dilution | Less effective compared to other phytoalexins. |

To assess the role of this compound in plant defense, researchers use plant inoculation models. plantprotection.pl These experiments aim to determine if the presence of the phytoalexin can enhance a plant's resistance to pathogen attack, a phenomenon known as induced systemic resistance (ISR) or systemic acquired resistance (SAR). symbio.co.ukisa-arbor.com

In a typical setup, one group of plants is pre-treated to induce the accumulation of this compound, for example, by applying a known elicitor or a low, non-damaging dose of a pathogen. nih.gov This treated group, along with an untreated control group, is then challenged by inoculation with a virulent pathogen. plantprotection.pl Researchers monitor the plants over time, assessing disease symptoms, pathogen growth within the plant tissue, and the expression of defense-related genes. A reduction in disease severity in the pre-treated plants compared to the controls suggests that the induced compounds, including this compound, contribute to the plant's resistance. mdpi.com

Cell-based assays are powerful tools for investigating the molecular mechanisms underlying the biological activity of a compound. sigmaaldrich.combioagilytix.com These assays use cultured cells, which can be of plant, microbial, or mammalian origin, to study cellular processes in a controlled environment. nih.gov

For this compound, cell culture assays can be used to explore its mode of action. For instance, its effect on fungal cells could be investigated by treating fungal protoplasts (cells with their walls removed) with the compound and observing effects on membrane integrity, mitochondrial function, or the generation of reactive oxygen species (ROS). sigmaaldrich.com Interestingly, this compound has been noted for its chemical instability, decomposing into indolyl-3-methanol, a compound with known anti-cancer properties. helsinki.fi This has led to research using human cancer cell lines to assess the antiproliferative or cytotoxic effects of this compound, viewing it as a potential prodrug. nih.gov Assays such as the MTT assay (to measure cell viability), apoptosis assays (to detect programmed cell death), and cell cycle analysis are commonly employed for this purpose. medinadiscovery.combmglabtech.com

Plant Inoculation Models for Induced Resistance Studies

Spectroscopic and Spectrometric Analysis for Structural Characterization

Determining the precise chemical structure of a novel natural product like this compound relies heavily on spectroscopic and spectrometric techniques. researchgate.net These methods provide detailed information about the molecule's mass, atomic composition, and the connectivity of its atoms.

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the deduction of a unique molecular formula. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the types and number of hydrogen and carbon atoms in the molecule and their chemical environments. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are then used to establish the connectivity between these atoms, allowing researchers to piece together the entire molecular framework. helsinki.fi The final structure of this compound was confirmed through a combination of these spectroscopic analyses and total chemical synthesis. researchgate.net

Table 3: Key Analytical Techniques for the Structural Characterization of this compound

| Technique | Type of Information Provided |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula of the molecule. nih.gov |

| ¹H NMR Spectroscopy | Identifies the different types of protons (hydrogen atoms) and their relative numbers. |

| ¹³C NMR Spectroscopy | Identifies the different types of carbon atoms in the carbon skeleton. |

| 2D NMR (e.g., COSY, HMBC) | Establishes the connectivity between atoms (which atoms are bonded to which) to build the final structure. helsinki.fi |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=S, N-H). spectroscopyonline.com |

Genetic Engineering and Molecular Biology Approaches for Biosynthesis Studies

Understanding how plants synthesize this compound involves molecular biology and genetic engineering approaches. nih.govnetjournals.org The goal is to identify the genes and enzymes that constitute the biosynthetic pathway leading from a primary metabolite, likely the amino acid tryptophan, to the final phytoalexin. mdpi.com

A common strategy is to use transcriptomics. By comparing the genes expressed in plants under normal conditions versus those under stress conditions that induce this compound production (e.g., UV exposure), researchers can identify candidate genes whose expression is strongly upregulated. These often include genes for enzyme families known to be involved in secondary metabolism, such as cytochrome P450 monooxygenases, methyltransferases, and glutathione (B108866) S-transferases.

Once candidate genes are identified, their function can be verified using genetic engineering techniques. nih.gov For example, in a model plant system like Arabidopsis thaliana, researchers can create knockout mutants where a specific gene is inactivated. If the mutant plant is unable to produce this compound after induction, it provides strong evidence for that gene's role in the pathway. Conversely, overexpressing a candidate gene could lead to increased production of the phytoalexin or an intermediate. These approaches are essential for mapping the entire biosynthetic route and understanding its regulation. nawigraz.attsukuba.ac.jp

Advanced Analytical Chemistry Techniques for Metabolite Profiling

The identification and quantification of this compound and related metabolites in plant tissues, particularly in response to stress, rely on sophisticated analytical chemistry techniques. These methods are essential for understanding the chemical dynamics of plant defense. The primary approach involves metabolite profiling, or metabolomics, which aims to measure a wide array of small molecules in a biological sample.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique in the analysis of phytoalexins like this compound. mdpi-res.comuniversiteitleiden.nl Reverse-phase HPLC is commonly used to separate compounds from a complex plant extract based on their polarity. nih.gov The separated compounds can then be detected and quantified. Ultraviolet (UV) detection is often employed, as many indole-containing compounds, including this compound, absorb UV light. mdpi-res.com

For more definitive identification and structural elucidation, HPLC is coupled with mass spectrometry (MS), a technique known as LC-MS. mdpi-res.comnih.gov Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS that allows for the analysis of thermally labile molecules like this compound without significant degradation. mdpi-res.com The mass spectrometer measures the mass-to-charge ratio of the ionized molecules, providing highly accurate molecular weight information. Further structural details can be obtained using tandem mass spectrometry (MS/MS), where specific ions are fragmented and their fragmentation patterns analyzed to confirm the compound's identity. mdpi-res.com Advanced high-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), offers exceptionally high mass accuracy, which is critical for assigning correct elemental compositions to unknown metabolites in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for metabolite profiling, particularly for volatile or semi-volatile compounds. While less common for intact indole (B1671886) phytoalexins, it can be used for analyzing their breakdown products or other related metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool in metabolite profiling. universiteitleiden.nlresearchgate.net While less sensitive than MS, NMR is non-destructive and highly quantitative, providing detailed structural information about the metabolites present in an extract. It is particularly useful for identifying the structure of novel compounds. universiteitleiden.nl

The following table summarizes the key analytical techniques used in the profiling of this compound and related metabolites.

| Analytical Technique | Application in this compound Research | Key Findings/Capabilities |

| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from complex plant extracts. | Allows for the purification and quantification of the compound. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of this compound and its metabolites. mdpi-res.com | Provides molecular weight information and fragmentation data for structural confirmation. mdpi-res.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of related volatile compounds or degradation products. | Identifies smaller, more volatile molecules associated with plant defense responses. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of this compound and other novel phytoalexins. universiteitleiden.nl | Confirms the chemical structure and stereochemistry of isolated compounds. |

Integrated "Omics" Approaches (e.g., Metabolomics, Proteomics)

To gain a holistic understanding of the role of this compound in plant defense, researchers employ integrated "omics" approaches. frontiersin.orgmdpi.com This strategy combines data from different levels of biological organization—genes (genomics), gene expression (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—to construct a comprehensive picture of the defense response. csic.esnih.gov

Metabolomics , as described in the previous section, provides a snapshot of the chemical arsenal (B13267) of the plant at a given time, including the levels of this compound, its precursors (like tryptophan), and other defense compounds such as glucosinolates. frontiersin.orgnih.gov Untargeted metabolomic studies aim to measure as many metabolites as possible to identify broad metabolic changes that occur upon pathogen attack. nih.gov

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. Techniques like RNA-sequencing (RNA-seq) can reveal which genes are up- or down-regulated in response to elicitors that trigger this compound production. frontiersin.org This allows researchers to identify the genes encoding the biosynthetic enzymes responsible for its synthesis, as well as regulatory genes like transcription factors that control these pathways. ebi.ac.uk

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. By comparing the proteome of stressed versus non-stressed plants, scientists can identify proteins whose abundance changes during a defense response. This could include the enzymes directly involved in the this compound biosynthetic pathway or other proteins involved in broader defense signaling and response mechanisms.

The true power of these approaches lies in their integration. frontiersin.orgmdpi.com For example, a transcriptomics study might identify a gene that is strongly upregulated at the same time that metabolomic analysis shows an accumulation of this compound. This correlation suggests the gene may encode an enzyme in the this compound pathway. Proteomic data could then be used to confirm that the protein level of this enzyme also increases. By connecting the changes across these different molecular layers, researchers can build and validate models of the biosynthetic and regulatory networks that govern the production of this compound and its role in plant immunity. nih.gov

The table below outlines the contribution of different "omics" fields to the study of this compound.

| "Omics" Field | Focus of Study | Contribution to this compound Research |

| Metabolomics | Comprehensive analysis of small molecules (metabolites). nih.govfrontiersin.org | Quantifies the accumulation of this compound and related defense compounds in response to stress. frontiersin.orgnih.gov |

| Transcriptomics | Analysis of all RNA transcripts (the transcriptome). frontiersin.org | Identifies genes involved in the biosynthesis and regulation of this compound by monitoring changes in gene expression. ebi.ac.uk |

| Proteomics | Large-scale study of proteins (the proteome). frontiersin.org | Identifies and quantifies the enzymes and other proteins involved in the production and function of this compound. |

| Integrated Omics | Combination of data from metabolomics, transcriptomics, and proteomics. frontiersin.org | Provides a systems-level understanding of the molecular networks controlling this compound production and its role in plant defense. mdpi.comnih.gov |

Future Research Trajectories for Brussalexin a

Elucidation of Remaining Biosynthetic Gaps and Regulatory Networks

While the basic biosynthetic pathway of many indole (B1671886) phytoalexins is generally understood, the specific steps leading to brussalexin A, particularly the incorporation of the allyl thiolcarbamate group, are not fully elucidated. rsc.org Future research will likely focus on identifying the specific enzymes and intermediate compounds involved in its unique biosynthesis. This could involve advanced genetic and metabolomic approaches to pinpoint the genes and regulatory elements that are activated in Brussels sprouts upon pathogen attack. researchgate.net

Understanding the regulatory networks that control this compound production is another critical area. Phytoalexin synthesis is a tightly regulated process, often initiated by pathogen-derived elicitors. mdpi.com Research into the signaling pathways, including the roles of plant hormones like salicylic (B10762653) acid and jasmonic acid, will be crucial. frontiersin.orgnsf.gov Identifying the transcription factors that bind to the promoter regions of this compound biosynthetic genes will provide a more complete picture of how its production is switched on and off in response to environmental cues. frontiersin.orgplos.org This knowledge is fundamental for any future attempts to engineer enhanced disease resistance in crop plants.

Comprehensive Mapping of Molecular Interaction Partners in Pathogens and Plants

To fully grasp the mechanism of action of this compound, it is essential to identify its direct molecular targets within both pathogenic organisms and the host plant. In pathogens, determining the proteins or other biomolecules that this compound interacts with will explain its antifungal properties. rsc.orgresearchgate.net This could involve techniques such as affinity chromatography-mass spectrometry or yeast two-hybrid screening to pull out interacting partners from pathogen protein extracts.

Within the plant itself, this compound may have roles beyond direct defense, potentially acting as a signaling molecule or interacting with plant proteins to modulate other defense responses. uniprot.orgbiorxiv.org Identifying these plant-based interaction partners is crucial for understanding any potential phytotoxicity or unintended effects if its production were to be genetically enhanced. Techniques like protein-protein interaction screens and co-immunoprecipitation can be employed to map these interactions within the complex cellular environment of Arabidopsis thaliana and other model plants. frontiersin.orgnih.govnih.gov

Development of Novel Synthetic Analogues with Enhanced Biological Specificity

The chemical synthesis of this compound has opened the door to creating novel analogues with potentially improved properties. cambridge.orgusask.ca Future synthetic efforts will likely focus on modifying the this compound scaffold to enhance its biological specificity and potency against key plant pathogens. researchgate.net This could involve altering the indole ring, the sulfur-containing side chain, or other functional groups to optimize its interaction with its molecular targets.

The goal of developing these synthetic analogues is not only to create more effective fungicides but also to probe the structure-activity relationship of this compound. mdpi.comresearchgate.net By systematically modifying the molecule and testing the biological activity of the resulting analogues, researchers can gain valuable insights into which parts of the molecule are critical for its function. This knowledge can then be used to design even more sophisticated and targeted compounds.

Exploration of this compound's Role in Broader Plant Ecological Contexts

The role of phytoalexins like this compound is often studied in the narrow context of a single plant-pathogen interaction. However, in nature, plants exist within a complex ecosystem, interacting with a wide range of organisms, including insects, nematodes, and beneficial microbes. scielo.broxfordbibliographies.comslideshare.net Future research should explore the broader ecological role of this compound. For instance, does it have any deterrent or attractive effects on herbivorous insects or their natural enemies? scielo.bryoutube.com

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Computational modeling and in silico prediction are powerful tools that can accelerate research into this compound. umaryland.edunih.govnih.govfrontiersin.orgplos.org Molecular docking simulations can be used to predict how this compound and its synthetic analogues bind to potential target proteins in pathogens. eco-vector.comresearchgate.net This can help to prioritize which analogues to synthesize and test in the lab, saving time and resources. nih.govpakbs.orgpeerj.com

Methodological Advancements in this compound Analysis and Detection in Complex Matrices

The ability to accurately and sensitively detect and quantify this compound in complex biological samples is fundamental to all areas of research. researchgate.net Future work will likely focus on developing more advanced analytical methods. This could include the use of high-resolution mass spectrometry and novel chromatography techniques to improve the separation and identification of this compound from other plant metabolites. acs.orgresearchgate.net

Q & A

Q. What ethical considerations apply when studying this compound in human cell lines or tissues?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.